2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide
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Overview
Description
This compound is a derivative of phenylpiperazine . Phenylpiperazines are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium catalysts and solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) . Weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step . The fluorophenylpiperazine obtained is then coupled in a third reaction step with another compound to yield the final product .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring attached to a fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include aza-Michael addition between a diamine and an in situ generated sulfonium salt . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a solid physical form . The molecular weight of a similar compound is 358.37 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FIN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYNYRIVFONNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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